molecular formula C21H17FN4O2 B2977019 3-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034441-28-4

3-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2977019
CAS No.: 2034441-28-4
M. Wt: 376.391
InChI Key: OKIXMODBURZRNB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-carboxamide class, characterized by a 1-methyl-1H-pyrazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (2-(furan-2-yl)pyridin-3-yl)methyl group. This structural arrangement combines aromatic fluorophenyl, heteroaromatic pyridine-furan, and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-26-18(12-17(25-26)14-6-8-16(22)9-7-14)21(27)24-13-15-4-2-10-23-20(15)19-5-3-11-28-19/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIXMODBURZRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound features:

  • A pyrazole core, which is known for its diverse biological activities.
  • A furan moiety that contributes to its pharmacological properties.
  • A pyridine ring that enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the pyrazole core through reaction with appropriate reagents.
  • Introduction of the furan and pyridine substituents via coupling reactions.
  • Final modifications to achieve the desired carboxamide functionality.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazoles exhibit antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, with some achieving minimum inhibitory concentrations (MICs) below 0.5 µM in vitro .

Antiviral Activity

The compound has been explored for its potential antiviral properties. Research has demonstrated that pyrazole derivatives can inhibit viral replication in cell cultures, showing promising results against viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). Specific EC50 values have been reported in the range of 5–28 µM for related compounds .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or replication.
  • Receptor Binding : The unique structural features allow it to bind effectively to various receptors, modulating their activity.

Study 1: Antitubercular Activity

In a screening campaign for new anti-tuberculosis agents, a derivative of the pyrazole compound was identified as having moderate activity against M. tuberculosis. Structure-activity relationship (SAR) studies revealed key pharmacophoric features necessary for enhancing potency .

Study 2: Antiviral Efficacy

A series of pyrazolecarboxamide hybrids were tested for their ability to inhibit HCV replication. One compound demonstrated an IC50 value significantly lower than that of ribavirin, indicating superior efficacy .

Data Tables

Biological Activity MIC/EC50 Values Pathogen/Virus Reference
Antitubercular<0.5 µMMycobacterium tuberculosis
Antiviral5–28 µMHCV
RSV

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrazole-carboxamide derivatives, highlighting key differences in substituents, biological activities, and pharmacological profiles:

Compound Name Substituents Key Features Biological Activity/Notes Reference
Target Compound 3-(4-Fluorophenyl), 1-methyl, N-((2-(furan-2-yl)pyridin-3-yl)methyl) Pyridine-furan hybrid linker; fluorophenyl at pyrazole C3 Not explicitly reported; inferred potential for kinase/receptor modulation -
5,3-AB-CHMFUPPYCA 5-(4-Fluorophenyl), 1-(cyclohexylmethyl) Cyclohexylmethyl at pyrazole N1; fluorophenyl at C5 Structural analog; no activity data provided
Razaxaban (DPC 906) 3-Trifluoromethyl, P(1) benzisoxazole, P(4) imidazolyl Factor Xa inhibitor; optimized for selectivity over trypsin and kallikrein IC₅₀ = 1.9 nM (Factor Xa); oral bioavailability; advanced to clinical trials
AMG 458 1-(2-Hydroxy-2-methylpropyl), quinolin-4-yloxy at pyridine c-Met inhibitor; hydroxyalkyl side chain at pyrazole N1 IC₅₀ = 4 nM (c-Met); tumor growth inhibition in xenografts; reduced metabolite generation
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide 4-Fluorophenyl, 1,3-dimethyl Simple dimethylpyrazole; fluorophenyl at carboxamide Structural simplicity; no activity data reported
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-3-isoxazolecarboxamide 4-Fluorobenzyl at pyrazole N1; isoxazole-furan hybrid Isoxazole-furan linker; fluorobenzyl substitution Structural similarity to target compound; furan moiety may enhance binding
Compound 28b Cyclohexylamino, 2,6-dimethoxyphenyl at pyrazole C5 Polar substituents; cyclohexylamino group Calcium mobilization assays (CHO-k1 cells); receptor binding affinity studies

Key Structural and Functional Insights :

Substituent Position and Activity: Pyrazole C3 substitution (e.g., 4-fluorophenyl in the target compound) is critical for receptor interactions, as seen in Razaxaban’s 3-trifluoromethyl group enhancing Factor Xa binding . N1 modifications (e.g., methyl in the target vs. hydroxyalkyl in AMG 458) influence metabolic stability. AMG 458’s hydroxyalkyl group reduced nonselective metabolite formation compared to earlier analogs .

Heteroaromatic Linkers: The pyridine-furan linker in the target compound may improve solubility and π-π stacking vs. benzisoxazole in Razaxaban .

Biological Selectivity: Razaxaban’s P(1) benzisoxazole moiety conferred >1,000-fold selectivity for Factor Xa over trypsin, a feature absent in simpler analogs like ’s dimethylpyrazole . AMG 458’s quinolin-4-yloxy group enhanced c-Met selectivity over VEGFR2, highlighting the role of extended aromatic systems in kinase specificity .

Pharmacokinetic Profiles :

  • Compounds with polar substituents (e.g., 2,6-dimethoxyphenyl in Compound 28b) showed improved permeability in CHO-k1 cell assays, suggesting better CNS penetration .
  • Fluorine atoms (common across all compounds) enhance metabolic stability and bioavailability by reducing CYP450-mediated oxidation .

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